N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide
CAS No.: 893923-65-4
Cat. No.: VC4161531
Molecular Formula: C16H17F2N3O3S
Molecular Weight: 369.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893923-65-4 |
|---|---|
| Molecular Formula | C16H17F2N3O3S |
| Molecular Weight | 369.39 |
| IUPAC Name | N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C16H17F2N3O3S/c1-16(2,3)21-14(10-7-25(23,24)8-13(10)20-21)19-15(22)9-4-5-11(17)12(18)6-9/h4-6H,7-8H2,1-3H3,(H,19,22) |
| Standard InChI Key | JTOAQZZJKYZZMH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=C(C=C3)F)F |
Introduction
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity. This compound includes a tert-butyl group and a 3,4-difluorobenzamide moiety, contributing to its potential biological activity and applications in medicinal chemistry. The presence of the 5,5-dioxo functional group enhances its chemical reactivity and interaction with biological targets.
Synthesis
The synthesis of compounds with similar thieno[3,4-c]pyrazole cores typically involves multi-step synthetic routes. These routes often include the preparation of key intermediates followed by coupling reactions under specific conditions. For example, the synthesis of related compounds involves the use of bases and solvents like dichloromethane or toluene to form the final product.
Potential Applications
Given its structural features, N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide could be explored for applications in medicinal chemistry, particularly in drug discovery and development. The presence of fluorine atoms in the benzamide moiety may enhance its lipophilicity and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume